![molecular formula C26H25N5O4S B2574316 2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-furylmethyl)butanamide CAS No. 902593-78-6](/img/structure/B2574316.png)
2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-furylmethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-furylmethyl)butanamide” is a complex organic molecule. It has a molecular formula of C29H28N6O3S, an average mass of 540.636 Da, and a monoisotopic mass of 540.194336 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The [1,2,3]-triazolo [1,5-a] quinoxalin-4 (5 H )-one scaffold and its analogues, which are relevant structural templates in both natural and synthetic biologically active compounds, have been synthesized using eco-compatible catalysts and reaction conditions . An extensive derivatization campaign was performed at both the endocyclic amide nitrogen and the ester functionality .Wissenschaftliche Forschungsanwendungen
Cancer Treatment
The structure of HMS1625B13 suggests its potential use in the treatment of cancer. Compounds with similar [1,2,4]triazolo[1,5-c]quinazolin-5-amine frameworks have been investigated for their antitumor properties. They are believed to work by interfering with aberrant AHR signaling pathways, which are often dysregulated in cancer cells .
Immune Response Modulation
HMS1625B13 may also be used to modulate immune responses. The [1,2,4]triazolo[1,5-c]quinazolin-5-amine core is associated with the treatment or prophylaxis of conditions with dysregulated immune responses . This could be particularly useful in autoimmune diseases or in enhancing the immune system’s response to pathogens.
Antiviral Agents
The compound’s framework is conducive to the development of antiviral agents. Research has shown that triazoloquinazolin-amine derivatives can be effective against RNA viruses, including influenza virus, flaviviruses, and SARS-CoV-2, by inhibiting key viral replication enzymes .
Synthesis of Novel Compounds
HMS1625B13 can serve as an intermediate in the synthesis of new compounds. Its molecular structure allows for regioselective synthesis, which is crucial in developing novel pharmaceuticals with specific biological activities .
Pharmacokinetic Property Optimization
Due to its favorable pharmacokinetic properties, HMS1625B13 could be used to optimize the pharmacokinetic profiles of new drugs. This includes improving the absorption, distribution, metabolism, and excretion (ADME) characteristics of pharmaceuticals .
Eigenschaften
IUPAC Name |
2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(furan-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O4S/c1-4-22(25(32)27-15-17-11-8-12-35-17)36-26-28-19-14-21(34-3)20(33-2)13-18(19)24-29-23(30-31(24)26)16-9-6-5-7-10-16/h5-14,22H,4,15H2,1-3H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJKPDFPUCNLNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CO1)SC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-3-{[(4-ethylphenyl)(methyl)amino]sulfonyl}-4-phenylthiophene-2-carboxamide](/img/structure/B2574235.png)
![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B2574236.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2574237.png)
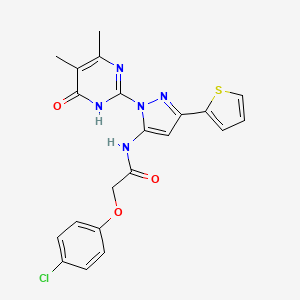

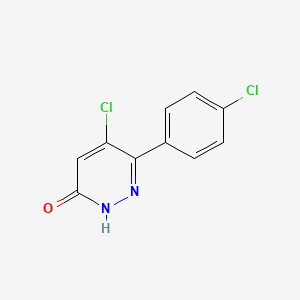
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2574241.png)
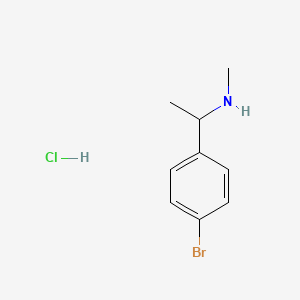
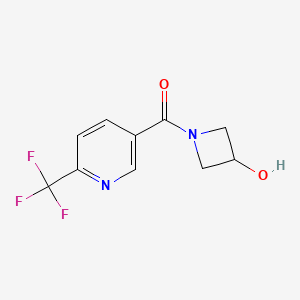
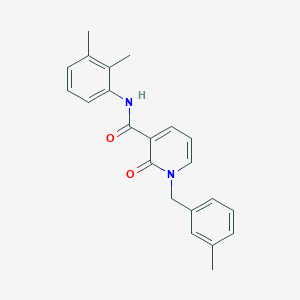
![N-cyclohexyl-2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2574247.png)
![3-fluoro-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2574248.png)
![[2-[[4-(Difluoromethoxy)benzoyl]amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2574254.png)
![1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2574256.png)